molecular formula C13H18ClNO2S B12450121 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide CAS No. 1018537-12-6

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide

Cat. No.: B12450121
CAS No.: 1018537-12-6
M. Wt: 287.81 g/mol
InChI Key: NQBBHPNMYSSQGI-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction of the sulfonamide group can yield amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with specific binding sites, enhancing the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroethyl)-N-methylbenzenesulfonamide
  • 4-(2-chloroethyl)-N-phenylbenzenesulfonamide
  • 4-(2-chloroethyl)-N-cyclohexylbenzenesulfonamide

Uniqueness

4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1018537-12-6

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C13H18ClNO2S/c14-10-9-11-5-7-13(8-6-11)18(16,17)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9-10H2

InChI Key

NQBBHPNMYSSQGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl

Origin of Product

United States

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